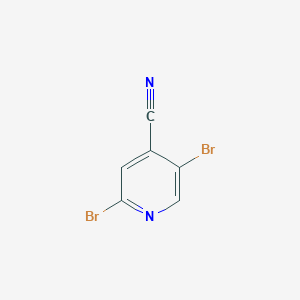

2,5-Dibromopyridine-4-carbonitrile

Description

Context within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are fundamental intermediates in organic synthesis, serving as precursors for a vast array of more complex molecules. google.comabertay.ac.uk The carbon-halogen bond is a key functional handle that enables a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the precise and controlled formation of new carbon-carbon and carbon-nitrogen bonds. acs.orgresearchgate.net The reactivity of the halogen is dependent on its position on the pyridine ring, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogen. nih.gov

The process of selectively halogenating pyridines can be challenging, often requiring harsh conditions or complex multi-step procedures. google.comabertay.ac.uk Compounds like 2,5-Dibromopyridine-4-carbonitrile, which are pre-functionalized with multiple halogens, therefore represent valuable starting materials. The presence of two bromine atoms at distinct positions (C2 and C5) offers the potential for sequential and regioselective reactions, providing a strategic advantage in the synthesis of disubstituted pyridine derivatives. researchgate.nettandfonline.com

Significance of Nitrile Functional Groups in Heterocyclic Systems

The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic chemistry. researchgate.net Its strong electron-withdrawing nature influences the reactivity of the heterocyclic ring to which it is attached. jchemrev.com More importantly, the nitrile group can be transformed into a variety of other functionalities with significant utility. researchgate.net

Common transformations include:

Hydrolysis to form primary amides and subsequently carboxylic acids.

Reduction to yield primary amines.

Cycloaddition reactions to construct nitrogen-containing heterocycles like tetrazoles.

In heterocyclic systems, the nitrile group is a key component in many pharmaceuticals and functional materials. researchgate.net It can act as a bioisostere for other functional groups, enhance water solubility, or decrease susceptibility to oxidative metabolism. researchgate.net The placement of a nitrile group on a di-brominated pyridine core, as in this compound, creates a trifunctional molecule where each group can potentially be addressed with different reaction conditions, opening up diverse avenues for chemical exploration.

Research Trajectories for Multifunctional Pyridine Derivatives

The trajectory of modern chemical research, particularly in drug discovery and materials science, is geared towards the efficient construction of complex, highly functionalized molecules. nih.govjchemrev.com Multifunctional pyridine derivatives are central to this effort, appearing in a wide range of applications from anticancer agents and antivirals to organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netmdpi.com

The synthetic utility of a building block is amplified by the number and type of reactive sites it contains. A molecule like this compound is a quintessential example of a multifunctional platform. It provides chemists with three distinct points for modification: the C2-bromine, the C5-bromine, and the C4-nitrile. This allows for a modular approach to synthesis, where different fragments can be introduced in a stepwise manner to build a library of diverse compounds from a single, common intermediate. This strategy is highly valued for its efficiency in exploring structure-activity relationships for new therapeutic agents or structure-property relationships for new materials. jchemrev.comresearchgate.net

Current State of the Art and Knowledge Gaps Pertaining to this compound

Despite its clear potential as a versatile synthetic building block, this compound is characterized by a significant knowledge gap in the scientific literature. The compound is commercially available from several chemical suppliers, indicating that a synthetic route exists. enaminestore.comsigmaaldrich.comaaronchem.com However, detailed procedures for its synthesis are not found in peer-reviewed publications.

Furthermore, there is a notable absence of studies detailing the specific reactivity and synthetic applications of this compound. While extensive research exists on the reactions of related molecules like 2,5-dibromopyridine (B19318) and other halogenated pyridine nitriles, this specific trifunctional derivative remains largely unexplored. tandfonline.comthieme-connect.comresearchgate.net The differential reactivity of the two bromine atoms and the interplay between the halogens and the nitrile group have not been systematically investigated.

One untargeted metabolomics study noted the detection of a compound identified as "3,5-Dibromoisonicotinonitrile" in guard cells of a plant, but provided no further context on its origin or function. nih.gov It is unclear if this is an isomer or a misidentification of the title compound.

Consequently, the current state of the art is limited to its commercial availability. A significant opportunity exists for research into the fundamental chemistry of this compound, including:

Development and optimization of a scalable synthesis.

Systematic investigation of its regioselective functionalization.

Exploration of its utility as a precursor for novel pharmaceuticals, agrochemicals, and functional materials.

Closing this knowledge gap would unlock the full potential of this promising, yet underutilized, chemical scaffold.

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZJLQDHWWHDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathway Elucidation

Theoretical Studies of Reaction Mechanisms

Theoretical and computational studies have been instrumental in predicting and rationalizing the reactivity of 2,5-dibromopyridine-4-carbonitrile in various chemical transformations.

Computational Analysis of Regioselectivity and Stereoselectivity in Lithiation and Cross-Coupling Processes

Computational analyses, such as Density Functional Theory (DFT) calculations, have been employed to understand the regioselectivity observed in reactions of dibromopyridines. For 2,5-dibromopyridine (B19318), lithiation and subsequent reactions with electrophiles can lead to substitution at either the C2 or C5 position. Studies have shown that the reaction conditions, including the choice of lithiating agent and additives, can influence the selective formation of either the 2-lithiated or 5-lithiated species. acs.org For instance, treatment with n-butyllithium at low temperatures typically yields the 5-lithiated species, while using TMSCH2Li with an additive like lithium 2-dimethylaminoethanol can favor the formation of the 2-lithiated intermediate. acs.org

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity is also a key aspect. For 2,5-dibromopyridines, monoarylation generally occurs at the more electrophilic C2 position. nih.gov This preference is attributed to the lower calculated C-X bond dissociation energies (BDEs) at the C2 position, which is alpha to the nitrogen atom. nih.gov The choice of catalyst and ligands can also play a crucial role in determining the site-selectivity. For example, palladium catalysts with specific N-heterocyclic carbene (NHC) ligands have been used to achieve selective arylation at the C2 position. nih.gov

Stereoselectivity in cross-coupling reactions is another area where computational studies provide valuable insights. While the focus is often on the regioselectivity in dihalogenated pyridines, the principles of stereospecific cross-coupling, which are crucial for creating specific 3D molecular structures, are also applicable. nih.gov The stereochemical outcome of these reactions depends on the dominant pathway of transmetalation to the palladium catalyst, which can be either stereoretentive or stereoinvertive. nih.gov

Mechanistic Insights into Catalytic Transformations Involving this compound

The catalytic cycle of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For 2,5-dibromopyridine, oxidative addition of the palladium catalyst is favored at the C2 position due to its higher electrophilicity. nih.gov

In the context of Heck reactions, 2,5-dibromopyridine has been observed to undergo unexpected transformations. Instead of a simple double Heck cross-coupling, it can lead to the formation of 5,5'-di(alkenyl)-2,2'-bipyridines. researchgate.net This outcome is proposed to occur through a palladium-catalyzed dimerization to form 5,5'-dibromo-2,2'-bipyridine, which then undergoes a twofold Heck reaction. researchgate.net DFT calculations can be used to rationalize the selectivity observed in such catalytic transformations. researchgate.net

Furthermore, mechanistic studies on related pyridine (B92270) systems provide insights into the role of the catalyst and ligands. For example, in the cross-coupling of 2,4-dibromopyridine, the ratio of the phosphine (B1218219) ligand to the palladium catalyst can switch the site-selectivity from the conventional C2 position to the C4 position. nih.gov This switch is attributed to the formation of different catalytically active palladium species, such as mononuclear versus multinuclear clusters. whiterose.ac.uk

Understanding Electron-Withdrawing Effects of the Nitrile Group on Pyridine Ring Reactivity

The nitrile (-CN) group is a strong electron-withdrawing group, and its presence at the C4 position of the pyridine ring significantly influences the ring's reactivity. The nitrogen atom in the pyridine ring is inherently electron-withdrawing due to its greater electronegativity compared to carbon, which deactivates the ring towards electrophilic substitution. stackexchange.com The additional presence of the nitrile group further deactivates the ring by withdrawing electron density through both inductive and resonance effects. stackexchange.com

This electron deficiency makes the pyridine ring in this compound highly susceptible to nucleophilic attack. uoanbar.edu.iqgcwgandhinagar.com The electron-withdrawing nature of the nitrile group, combined with that of the pyridine nitrogen, activates the positions ortho and para to the nitrogen (C2, C4, C6) for nucleophilic substitution. uoanbar.edu.iq In the case of this compound, the bromine atoms at the C2 and C5 positions become susceptible to displacement by nucleophiles. The electron-withdrawing effect of the nitrile group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Identification and Characterization of Reactive Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species such as reactive intermediates and transition states. In the reactions of this compound, several key intermediates can be postulated and, in some cases, characterized.

During lithiation, the formation of either 2-lithio-5-bromopyridine-4-carbonitrile or 5-lithio-2-bromopyridine-4-carbonitrile is a crucial step. acs.org These organolithium intermediates are highly reactive nucleophiles that can be trapped by various electrophiles. Their formation and relative stability can be investigated using spectroscopic techniques at low temperatures and supported by computational modeling.

In transition-metal-catalyzed cross-coupling reactions, the key intermediates are organopalladium species. nih.gov The catalytic cycle involves the formation of a Pd(II) intermediate after oxidative addition of the C-Br bond to the Pd(0) catalyst. nih.gov Subsequent transmetalation with an organometallic reagent and reductive elimination to form the C-C bond regenerates the Pd(0) catalyst. nih.gov The structure and stability of these intermediates, as well as the transition states connecting them, can be studied using computational methods to understand the reaction pathway and selectivity. harvard.edu

For nucleophilic aromatic substitution reactions, the formation of a Meisenheimer-like intermediate is a key step. benthambooks.com In this intermediate, the nucleophile has added to the carbon atom bearing the leaving group (bromine), forming a negatively charged species that is stabilized by the electron-withdrawing nitrile group and the pyridine nitrogen. The stability of this intermediate influences the rate of the substitution reaction.

Reaction Kinetics and Thermodynamics of Key Transformations

The kinetics and thermodynamics of reactions involving this compound provide quantitative information about reaction rates and equilibria.

Kinetic studies of nucleophilic aromatic substitution reactions on related dihalopyridines have shown that the reaction rates are influenced by the nature of the nucleophile, the solvent, and the substituents on the pyridine ring. researchgate.net The electron-withdrawing nitrile group in this compound is expected to increase the rate of nucleophilic substitution compared to unsubstituted 2,5-dibromopyridine. The relative reactivity of the bromine atoms at the C2 and C5 positions can also be determined through kinetic studies. Generally, the C2 position is more reactive towards nucleophilic attack due to the stronger activating effect of the pyridine nitrogen at this position. uoanbar.edu.iq

Thermodynamic considerations are important for understanding the regioselectivity of reactions. For example, the relative stability of the 2-lithiated versus the 5-lithiated intermediate in the lithiation of 2,5-dibromopyridine determines the product distribution under thermodynamic control. acs.org Computational studies can provide estimates of the energies of intermediates and transition states, allowing for the prediction of the most favorable reaction pathway from both a kinetic and thermodynamic perspective. harvard.edu

Role of Bromine Substituents and Pyridine Nitrogen in Reaction Pathways

The bromine substituents and the pyridine nitrogen atom play crucial and interconnected roles in directing the reaction pathways of this compound.

The bromine atoms serve as excellent leaving groups in both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. smolecule.com Their positions on the pyridine ring (C2 and C5) are key to the molecule's synthetic utility. The C2-Br bond is generally more reactive than the C5-Br bond in many reactions due to its proximity to the electron-withdrawing pyridine nitrogen. nih.govuoanbar.edu.iq This differential reactivity allows for selective functionalization of the pyridine ring. researchgate.net

The pyridine nitrogen atom has a profound influence on the reactivity of the entire molecule. gcwgandhinagar.com Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the C2 and C4 positions. stackexchange.comuoanbar.edu.iq The lone pair of electrons on the nitrogen atom can also act as a Lewis base, coordinating to metal catalysts in cross-coupling reactions. wikipedia.org This coordination can influence the catalyst's activity and selectivity. In acidic media, the nitrogen atom is protonated to form a pyridinium (B92312) ion, which further enhances the deactivation of the ring towards electrophiles and activation towards nucleophiles. stackexchange.com

The interplay between the bromine substituents, the nitrile group, and the pyridine nitrogen creates a unique reactivity profile for this compound, making it a valuable building block in organic synthesis.

Advanced Spectroscopic and Computational Characterization in Research

Computational Spectroscopic Analysis for Structural and Electronic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of complex organic compounds. For substituted pyridine (B92270) derivatives, these methods offer a predictive lens into geometry, vibrational modes, and electronic behavior, often corroborating or guiding experimental findings.

Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure of molecules. The B3LYP functional, a hybrid method that incorporates a portion of exact exchange from Hartree-Fock theory with other exchange and correlation functionals, is frequently employed in conjunction with a basis set like 6-311++G(d,p) for accurate predictions.

The first step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For 2,5-Dibromopyridine-4-carbonitrile, this process would precisely calculate the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. While specific, peer-reviewed optimized parameters for this exact molecule are not widely published, analysis of closely related structures like 5-bromo-3-nitropyridine-2-carbonitrile provides a reliable model for the expected geometry. nih.gov The pyridine ring is expected to be planar, with the bromine and carbonitrile substituents lying in the same plane. The optimization process confirms that the calculated structure represents a true energy minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies.

Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion of the chemical bonds. The results are often scaled by a specific factor to correct for systematic errors arising from the harmonic approximation and basis set limitations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. tandfonline.com

Table 1: Predicted Geometrical Parameters for a Structurally Similar Pyridine Carbonitrile Derivative (5-bromo-3-nitropyridine-2-carbonitrile) Data serves as an illustrative example of DFT-derived parameters.

| Parameter | Bond | Predicted Length (Å) nih.gov | Parameter | Angle | Predicted Angle (°) nih.gov |

| Bond Length | N4-C9 | 1.342 | Bond Angle | C9-N4-C11 | 117.8 |

| N4-C11 | 1.327 | C8-C9-N4 | 122.9 | ||

| C-Br | 1.874 | C9-C8-C7 | 118.4 | ||

| C-C (ring) | ~1.38-1.40 | C11-C7-C8 | 119.2 | ||

| C≡N | 1.154 | N4-C11-C7 | 123.7 |

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the total charge distribution on the molecular surface. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.com Different colors on the MEP surface represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are favorable for nucleophilic attack. mdpi.com Green areas represent neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. The nitrogen atom of the cyano group would also exhibit a negative potential. Conversely, the hydrogen atom on the pyridine ring and the carbon atoms bonded to the electronegative bromine and nitrogen atoms would show positive potential (blue), marking them as potential sites for nucleophilic interaction. This analysis is crucial for understanding the molecule's reactivity in substitution and addition reactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. amazonaws.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. amazonaws.com A small gap indicates that the molecule is more polarizable and more reactive. amazonaws.com In computational studies of similar molecules like 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, the HOMO-LUMO energies were calculated to be -8.369 eV and -3.380 eV, respectively, resulting in an energy gap of 4.989 eV. amazonaws.comresearchgate.net This value suggests significant stability but also the potential for charge transfer within the molecule, which is a key aspect of its electronic behavior. amazonaws.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine Carbonitrile

| Molecular Orbital | Energy (eV) amazonaws.comresearchgate.net |

| HOMO | -8.369 |

| LUMO | -3.380 |

| Energy Gap (ΔE) | 4.989 |

For this compound, NBO analysis would reveal significant delocalization within the π-system of the pyridine ring. Key interactions would include the donation of electron density from the π orbitals of the C=C bonds to the antibonding π* orbitals of adjacent C=C and C=N bonds. Furthermore, the lone pair electrons on the pyridine nitrogen and bromine atoms would participate in hyperconjugative interactions with the ring's antibonding orbitals, influencing the molecule's electronic structure and stability. amazonaws.com

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron pairing and localization in a molecule. mdpi.com They offer a chemically intuitive way to identify covalent bonds, lone pairs, and atomic core regions. researchgate.net

The ELF map for this compound would show high localization values in the regions of the C-C, C-H, C-N, and C-Br covalent bonds, as well as around the nitrogen atom, corresponding to its lone pair. The LOL analysis provides a complementary view, often with sharper and more distinct features, clearly demarcating regions where localized orbitals overlap. mdpi.com Together, ELF and LOL provide a powerful visual aid for interpreting the electronic structure, confirming the nature of the chemical bonds and the distribution of electron pairs as predicted by Lewis structures and other theories. researchgate.net

Experimental Spectroscopic Characterization Techniques

Experimental spectroscopy provides physical data that confirms the identity and structure of a synthesized compound. The primary techniques used for the characterization of this compound would include FT-IR, FT-Raman, and NMR spectroscopy.

FT-IR and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The FT-IR and FT-Raman spectra for this compound would exhibit characteristic absorption and scattering bands. Key expected vibrations include:

C≡N stretch: A strong, sharp band in the FT-IR spectrum, typically appearing around 2220-2240 cm⁻¹.

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

Aromatic ring stretching (C=C and C=N): Multiple bands in the 1400-1600 cm⁻¹ region.

C-Br stretch: Bands in the lower frequency region, typically below 700 cm⁻¹. Analysis of the parent compound, 2,5-Dibromopyridine (B19318), shows experimental Raman and IR spectra which help in assigning the pyridine ring modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The spectrum of this compound is expected to show two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two non-equivalent protons on the pyridine ring. The chemical shifts and coupling patterns would confirm their relative positions.

¹³C NMR: The ¹³C NMR spectrum would display six unique signals for the six carbon atoms in the molecule (five in the ring and one in the nitrile group). The chemical shifts would be influenced by the electronegative bromine and nitrogen atoms, with the carbon of the nitrile group appearing around δ 115-120 ppm and the carbons attached to bromine showing characteristic shifts.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum, typically recorded in a solvent like chloroform (B151607) or ethanol (B145695), would show absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. nih.gov Theoretical calculations using Time-Dependent DFT (TD-DFT) can simulate the UV-Vis spectrum to aid in the assignment of these electronic transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Proton Environments and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring. The proton at the C-3 position and the proton at the C-6 position would appear as singlets, as they lack adjacent proton neighbors for spin-spin coupling. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrile group, as well as the nitrogen atom in the pyridine ring. These effects typically deshield the protons, causing their signals to appear at a lower field (higher ppm values).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information about the carbon skeleton. For this compound, six distinct signals would be anticipated: four for the carbon atoms of the pyridine ring and one for the carbon of the nitrile group. The carbons directly bonded to the electronegative bromine atoms (C-2 and C-5) would be significantly shifted. The carbon of the nitrile group (C≡N) has a characteristic chemical shift, and the quaternary carbon attached to the nitrile group (C-4) would also be identifiable.

Hypothetical ¹H and ¹³C NMR Data Table:

| Nucleus | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Assignment |

| ¹H | 7.5 - 9.0 | Singlet | H-3 |

| ¹H | 7.5 - 9.0 | Singlet | H-6 |

| ¹³C | 110 - 120 | Singlet | C≡N |

| ¹³C | 120 - 150 | Singlet | C-2, C-3, C-5, C-6 |

| ¹³C | 100 - 120 | Singlet | C-4 |

Note: This table is hypothetical and based on general principles of NMR spectroscopy. Actual values would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and provide a "molecular fingerprint" by probing the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. Other significant absorptions would include C-Br stretching vibrations, C=C and C=N stretching vibrations within the aromatic pyridine ring, and C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrational modes. The nitrile stretch is often strong in the Raman spectrum. The symmetric vibrations of the pyridine ring are also typically Raman active. Comparing the IR and Raman spectra can provide additional structural information based on the mutual exclusion rule for centrosymmetric molecules, although this does not strictly apply to this compound.

Hypothetical Vibrational Spectroscopy Data Table:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C≡N Stretch | 2220 - 2260 | IR, Raman |

| C-H Aromatic Stretch | 3000 - 3100 | IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 700 | IR, Raman |

Note: This table is hypothetical. Experimental determination is required for accurate assignments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₂Br₂N₂), HRMS would confirm the molecular weight with high accuracy. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of bromine atoms or the nitrile group.

Hypothetical HRMS Data Table:

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M]⁺ | (Varies based on Br isotopes) | - | Molecular Ion |

| [M-Br]⁺ | (Varies based on Br isotopes) | - | Loss of a bromine atom |

| [M-CN]⁺ | (Varies based on Br isotopes) | - | Loss of the nitrile group |

Note: This table is hypothetical. Experimental data is necessary to determine the exact m/z values and relative abundances.

X-ray Crystallography for Solid-State Structural Determination and Coordination Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the planar structure of the pyridine ring and the positions of the bromine and nitrile substituents. The data would also reveal how the molecules pack in the crystal lattice, which can be influenced by halogen bonding or other non-covalent interactions.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/System |

| Crystal System | - |

| Space Group | - |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-Br, C-C, C-N, C≡N |

| Key Bond Angles (°) | Angles within the pyridine ring |

Note: This table is hypothetical and awaits experimental confirmation through single-crystal X-ray diffraction analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dibromopyridine-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of pyridine precursors followed by cyanation. For example, regioselective bromination of 4-cyanopyridine derivatives using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions (e.g., DMF at 0–5°C) can yield 2,5-dibrominated intermediates. Cyanation via Pd-catalyzed cross-coupling or nucleophilic substitution may follow . Optimization requires monitoring via TLC or HPLC, adjusting stoichiometry (e.g., excess Br₂ for complete substitution), and purification via column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and electronic environments. For instance, deshielded protons near electron-withdrawing cyano groups appear downfield (~8.5–9.0 ppm) .

- X-ray Crystallography : Resolves bromine and cyano group orientations. Use SHELXL for refinement, especially for handling heavy atoms (Br) and disorder in crystal lattices .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 284.84 for C₆H₂Br₂N₂).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO of this compound localizes on C-4 (cyano group), favoring Suzuki-Miyaura coupling at C-2 or C-5 bromine sites. Basis sets like 6-311++G(d,p) and software (Gaussian, ORCA) model substituent effects on charge distribution and bond dissociation energies .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). To address this:

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational equilibria.

- SC-XRD (Single-Crystal X-ray Diffraction) : Compare solid-state structures with computed gas-phase geometries (DFT) to assess environmental effects .

- Statistical Validation : Use R-factors and residual density plots in crystallography to confirm atomic positions .

Q. How does steric and electronic modulation at the 4-cyano position influence regioselectivity in substitution reactions?

- Methodological Answer : The electron-withdrawing cyano group directs electrophiles to meta/para positions. Steric hindrance from bromine at C-2 and C-5 can limit accessibility, favoring reactions at C-4. Kinetic studies (e.g., monitoring reaction rates with varying substituents) and Hammett plots quantify electronic effects. For example, cyano groups increase σₚ values, accelerating nucleophilic aromatic substitution at activated positions .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include polymorphism and twinning due to heavy atoms (Br). Mitigation strategies:

- Solvent Screening : Use high-polarity solvents (DMSO, DMF) to improve solubility and crystal growth.

- Cryocooling : Reduces thermal motion for better diffraction resolution.

- TWINLAW (SHELXL) : Refines twinned crystals by decomposing overlapping reflections .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound across literature?

- Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Standardize protocols:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., cyanation).

- Reagent Purity : Pre-dry solvents (e.g., molecular sieves for DMF) and validate brominating agents via titration.

- Reproducibility Tests : Replicate reported methods with controlled variables (e.g., stirring rate, heating source) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 284.84 g/mol | |

| Predicted LogP (DFT) | 2.3 ± 0.2 | |

| Typical H NMR Shift (CDCl₃) | 8.7 ppm (H-3), 8.9 ppm (H-6) | |

| Crystallographic Space Group | P2₁/c (monoclinic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.